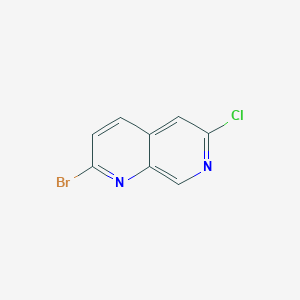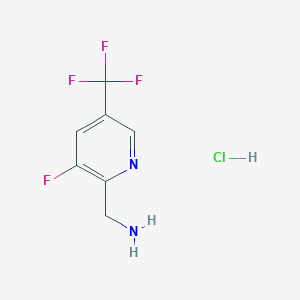
Sodium 3-methylpyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-methylpyridine-2-sulfinate is an organosulfur compound with the molecular formula C6H6NNaO2S. It is a sodium salt derivative of 3-methylpyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 3-methylpyridine-2-sulfinate, typically involves the oxidation of thiols or disulfides. One common method is the oxidation of 3-methylpyridine-2-thiol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under controlled conditions . The reaction is usually carried out in an aqueous medium, and the resulting sulfinate is isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other separation techniques to meet industrial standards .
化学反应分析
Types of Reactions
Sodium 3-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonates.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
科学研究应用
Sodium 3-methylpyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of sodium 3-methylpyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Sodium 3-methylpyridine-2-sulfinate can be compared with other sodium sulfinates, such as:
Sodium benzenesulfinate: Similar in reactivity but differs in the aromatic ring structure.
Sodium toluenesulfinate: Similar in reactivity but has a methyl group on the benzene ring.
Sodium methanesulfinate: Simpler structure with a single carbon atom attached to the sulfinate group.
These compounds share similar reactivity patterns but differ in their specific applications and the complexity of their structures.
属性
IUPAC Name |
sodium;3-methylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-3-2-4-7-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILBQIYGJHQNZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-Methoxy-1-oxo-3-(4-phenylphenyl)propan-2-yl]azanium;chloride](/img/structure/B8053211.png)
![Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8053216.png)
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8053218.png)






![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8053260.png)
![6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8053279.png)
![6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8053281.png)
